1-(4-Methylcyclohexyl)cyclopentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylcyclohexyl)cyclopentan-1-amine is an organic compound with the molecular formula C12H23N It is a cycloalkane derivative, characterized by a cyclopentane ring substituted with a 4-methylcyclohexyl group and an amine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Methylcyclohexyl)cyclopentan-1-amine can be synthesized through a multi-step organic synthesis process. One common method involves the alkylation of cyclopentanone with 4-methylcyclohexyl bromide, followed by reductive amination to introduce the amine group. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide, and a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of intermediates, purification through distillation or crystallization, and quality control to ensure the desired purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methylcyclohexyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives when reacted with acyl chlorides or anhydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, anhydrides, and other electrophiles.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Amides, substituted amines.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylcyclohexyl)cyclopentan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-Methylcyclohexyl)cyclopentan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The amine group can form hydrogen bonds or ionic interactions, influencing the compound’s binding affinity and specificity. The cycloalkane structure provides rigidity and spatial orientation, affecting the overall molecular conformation and activity.
Vergleich Mit ähnlichen Verbindungen
Cyclopentanamine: A simpler analog with a cyclopentane ring and an amine group.
4-Methylcyclohexylamine: Contains a cyclohexane ring with a methyl group and an amine group.
Uniqueness: 1-(4-Methylcyclohexyl)cyclopentan-1-amine is unique due to its combined cyclopentane and cyclohexane rings, providing distinct steric and electronic properties
Eigenschaften
Molekularformel |
C12H23N |
---|---|
Molekulargewicht |
181.32 g/mol |
IUPAC-Name |
1-(4-methylcyclohexyl)cyclopentan-1-amine |
InChI |
InChI=1S/C12H23N/c1-10-4-6-11(7-5-10)12(13)8-2-3-9-12/h10-11H,2-9,13H2,1H3 |
InChI-Schlüssel |
BHJMYDGYFRNSIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)C2(CCCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.